molecular formula C21H26N2O3 B2630030 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-98-3

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2630030
CAS No.: 887348-98-3
M. Wt: 354.45
InChI Key: OEFKHEBRMQWDME-UHFFFAOYSA-N
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Description

1-{1-[4-(4-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a synthetic benzodiazole derivative intended for research applications. Compounds featuring the 1,3-benzodiazole (commonly known as benzimidazole) nucleus are of significant interest in medicinal chemistry and materials science due to their versatile pharmacological properties and ability to function as π-conjugation relays in molecular structures . The structure of this particular compound, which includes a 4-(4-methoxyphenoxy)butyl chain and a propanol tail, suggests potential for investigation as a scaffold in drug discovery or as a building block for advanced organic materials. Researchers may explore this compound's utility based on the known activities of analogous structures. Benzimidazole derivatives are frequently investigated for a range of biological activities, including antimicrobial, analgesic, and anticonvulsant effects . The molecular framework is also recognized for its use as an ester or amide bioisostere, which can improve the metabolic stability and binding affinity of drug candidates . Furthermore, the incorporation of a flexible butyl ether linkage and a terminal hydroxyl group may enhance the compound's solubility and provide a site for further chemical modification, making it a valuable intermediate in synthetic chemistry programs. This product is provided as a powder and should be stored at room temperature . It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKHEBRMQWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodiazole ring, followed by the introduction of the methoxyphenoxy group and the butyl chain. The final step involves the addition of the propanol group under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxyphenoxy Substituents

1-{1-[4-(3-Methoxyphenoxy)butyl]-1H-1,3-Benzodiazol-2-yl}butan-1-ol (ChemDiv ID D347-4194)
  • Structural Differences: Methoxy group position: 3-methoxy (meta) vs. 4-methoxy (para) on the phenoxy moiety. Alcohol chain length: Butan-1-ol (C4) vs. propan-1-ol (C3) at the C2 position.
  • Implications: The para-methoxy group in the target compound may enhance steric effects or electronic interactions with biological targets compared to the meta isomer. The shorter propanol chain could influence solubility or binding affinity .
1-{β-[3-(4-Methoxyphenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride
  • Core Structure : Imidazole vs. benzodiazole.
  • Substituents: Similar 4-methoxyphenoxypropoxy chain but attached to an imidazole ring.
  • Synthesis : Uses a propoxy linker and involves HCl salt formation, comparable to benzodiazole derivatization methods .

Compounds with Heterocyclic Cores and Anti-Inflammatory Activity

1-(4-Phenoxyphenyl)-3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]propan-1-ones
  • Core Structure : 1,3,4-Oxadiazole vs. benzodiazole.
  • Activity : Demonstrated anti-inflammatory properties, suggesting benzodiazoles may share similar targets.

Kinase-Targeting Benzodiazoles

Ruxolitinib (JAK1/2 Inhibitor)
  • Core Structure : Contains a benzodiazole linked to a piperidine ring.
  • Substituents: Ethoxyethyl and methylpropanoic acid groups.

Benzimidazole Derivatives with Sulfonyl and Morpholinyl Groups

  • Core Structure : Benzimidazole vs. benzodiazole.
  • Substituents : Morpholinylpropoxy and sulfonyl groups.
  • Synthesis : Involves sulfonylation and morpholine incorporation, methods that could inspire functionalization of the target compound .

Data Tables: Key Comparisons

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Benzodiazole 4-Methoxyphenoxybutyl, propanol Unknown (Theoretical) N/A
ChemDiv D347-4194 Benzodiazole 3-Methoxyphenoxybutyl, butanol Screening compound
1-(4-Phenoxyphenyl)-3-oxadiazol-propan-1-one 1,3,4-Oxadiazole Phenoxyphenyl, substituted aryl Anti-inflammatory
Ruxolitinib Benzodiazole Piperidine, ethoxyethyl, methylpropanoic JAK1/2 inhibition

Key Findings and Implications

  • Structural Flexibility: Minor changes (e.g., methoxy position, chain length) significantly alter physicochemical properties and bioactivity.
  • Synthetic Pathways : Phosphorus oxychloride-mediated cyclization and HCl salt formation are transferable strategies for benzodiazole derivatives .
  • Biological Potential: Anti-inflammatory and kinase-inhibitory activities of analogs suggest the target compound warrants further pharmacological screening .

Biological Activity

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molecular weight of approximately 338.45 g/mol. The structure features a benzodiazole core linked to a propanol moiety and a methoxyphenoxy butyl group, contributing to its lipophilicity and potential bioactivity.

The biological activity of benzodiazoles often stems from their ability to interact with various biological targets. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Benzodiazoles can act as inhibitors of various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that certain benzodiazole derivatives exhibit antimicrobial properties. A study found that compounds similar to this compound demonstrated significant inhibition against various bacterial strains.

Anticancer Properties

Benzodiazoles have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and cell death.

Neuroprotective Effects

Some studies suggest that benzodiazole derivatives may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyThe compound showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL.
Study 2Investigate anticancer activityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM.
Study 3Assess neuroprotective effectsReduced neuronal cell death in models of oxidative stress; improved viability by 30%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Core Formation : Condense o-phenylenediamine with a carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions (e.g., HCl) to form the benzimidazole core .
  • Side-Chain Introduction : React the benzimidazole intermediate with 4-(4-methoxyphenoxy)butyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) under reflux to introduce the 4-methoxyphenoxybutyl group .
  • Propanol Functionalization : Use reductive amination or nucleophilic substitution to attach the propanol moiety. Optimize temperature (60–80°C) and catalyst (e.g., NaBH₄) for higher yields .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Benzimidazole Coreo-Phenylenediamine + HCl, 80°C6595%
Alkylation4-(4-Methoxyphenoxy)butyl bromide, K₂CO₃, DMF, 70°C5890%
Propanol AdditionNaBH₄, MeOH, RT7298%

Q. How is the structural identity of this compound verified, and what analytical techniques are critical for characterization?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm, methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 369.2 for C₂₂H₂₈N₂O₃) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the methoxy group with halogens (Cl, F) or alkyl chains to test electronic/steric effects .
  • Biological Testing : Compare IC₅₀ values across analogs (see table below).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .
    • Data Table :
Analog (R Group)MIC (µg/mL)IC₅₀ (HeLa, µM)
4-Methoxy (Parent)12.58.2
4-Chloro6.35.1
4-Methyl25.015.4

Q. What experimental strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodology :

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation) to minimize variability .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to account for degradation differences .
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .

Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (e.g., 3.2), bioavailability (e.g., 65%), and hERG inhibition risk .
  • Toxicity Profiling : Run ProTox-II for hepatotoxicity and carcinogenicity predictions .
    • Data Table :
ParameterPredicted Value
logP3.2
Bioavailability65%
hERG Inhibition RiskLow

Methodological Notes

  • Stereochemical Considerations : For chiral analogs, use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and assign configurations via circular dichroism (CD) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku diffractometer) to determine absolute configuration and hydrogen-bonding networks .

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